Product packaging for 3-Bromo-5-nitrobenzenesulfonyl fluoride(Cat. No.:CAS No. 2138256-36-5)

3-Bromo-5-nitrobenzenesulfonyl fluoride

Cat. No.: B2916081
CAS No.: 2138256-36-5
M. Wt: 284.06
InChI Key: HBSFNFCYYAEBIL-UHFFFAOYSA-N
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Description

Contextualization of 3-Bromo-5-nitrobenzenesulfonyl fluoride (B91410) within Arylsulfonyl Fluoride Chemistry

3-Bromo-5-nitrobenzenesulfonyl fluoride is an exemplar of a multi-functional reagent within the broader family of arylsulfonyl fluorides. Its chemical architecture is distinguished by the presence of three key functional groups on a central benzene (B151609) ring:

A Sulfonyl Fluoride (-SO₂F) Group: This is the defining feature, providing a stable yet selectively reactive site. It is recognized as a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net

A Bromo (-Br) Group: The bromine atom serves as a versatile synthetic handle. It is well-suited for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. ossila.com

A Nitro (-NO₂) Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the aromatic ring. It enhances the electrophilic character of the sulfonyl fluoride group and can be chemically transformed, most commonly by reduction to an amine (-NH₂), which can then undergo a host of further reactions.

The specific 1,3,5- (or meta) substitution pattern of these groups dictates their electronic and steric influence on each other's reactivity. This trifunctional nature allows for sequential and orthogonal chemical modifications, positioning the molecule as a valuable building block in synthetic strategies that require the stepwise construction of complex molecular frameworks.

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its potential as a versatile tool in chemical biology, medicinal chemistry, and materials science. The rationale for its investigation is primarily based on the unique combination of its functional groups, which allows it to serve as a multi-purpose chemical linker and probe. sigmaaldrich.com

Key areas of investigation include:

Development of Chemical Probes: The sulfonyl fluoride moiety can act as a "warhead" to form stable covalent bonds with nucleophilic residues (such as tyrosine, serine, or lysine) in proteins and other biomolecules. mdpi.comresearchgate.net The bromo and nitro groups can be used to attach reporter tags (like fluorophores or biotin) or pharmacophores, respectively, allowing for the creation of customized probes to study biological systems. sigmaaldrich.com

Fragment-Based Drug Discovery: In medicinal chemistry, this compound can be used as a scaffold. The bromo group allows for the systematic introduction of diverse fragments via cross-coupling, while the sulfonyl fluoride can be used to achieve covalent inhibition, a strategy of growing interest for developing highly potent and selective therapeutics.

SuFEx Click Chemistry: As a SuFEx-able hub, the molecule can be used to connect different molecular entities with high efficiency and selectivity. rsc.org The ability to subsequently modify the bromo and nitro groups allows for the synthesis of complex, high-molecular-weight structures and polymers. mdpi.com

The study of such trifunctional building blocks is crucial for expanding the toolbox of synthetic chemists, enabling the construction of novel molecules with tailored properties and functions.

Historical Development and Emerging Trends in Benzenesulfonyl Fluoride Research

The study of fluorine-containing organic compounds has a rich history, beginning with early public health research in the early 20th century that identified the role of fluoride in preventing dental caries. nih.govnih.gov In the realm of synthetic chemistry, sulfonyl halides, particularly sulfonyl chlorides, were the workhorses for introducing the sulfonyl group for many decades. Benzenesulfonyl fluorides were known but often considered less reactive and therefore less utilized than their chloride counterparts. researchgate.net

A significant turning point in the perception and application of benzenesulfonyl fluorides occurred with the advent of "click chemistry." This concept, championed by K. Barry Sharpless, emphasizes the use of highly reliable and specific reactions. Within this framework, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction emerged as a new generation of click chemistry, catapulting sulfonyl fluorides to the forefront of chemical research. mdpi.comresearchgate.net The remarkable stability of the sulfonyl fluoride group, once seen as a limitation, was now appreciated as a key feature, allowing it to remain inert until it encounters a suitable nucleophile under specific conditions.

Emerging trends in this field include:

Covalent Enzyme Inhibitors: The precise reactivity of the sulfonyl fluoride group is being harnessed to design highly selective covalent inhibitors for various enzymes, offering a powerful tool in drug discovery. mdpi.com

18F-Radiochemistry: The sulfonyl fluoride moiety is gaining significant interest for its potential use in Positron Emission Tomography (PET) imaging. mdpi.comnih.gov Introducing the positron-emitting isotope ¹⁸F into biomolecules via the sulfonyl fluoride group could lead to new diagnostic agents. acs.org

Materials Science: SuFEx chemistry is being used to create novel polymers and materials with unique properties, leveraging the strong and stable linkages formed by the sulfonyl fluoride group. mdpi.com

Advanced Synthesis Methods: Research is ongoing to develop new and more efficient methods for synthesizing arylsulfonyl fluorides, including late-stage functionalization techniques that allow the -SO₂F group to be installed on complex molecules. rsc.orgresearchgate.net

This evolution from a relatively overlooked functional group to a central component of a major click reaction highlights the dynamic nature of chemical research and the continued expansion of the applications for arylsulfonyl fluorides.

Compound Properties

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
Chemical Formula C₆H₃BrFNO₄S
IUPAC Name 3-Bromo-5-nitrobenzene-1-sulfonyl fluoride
Molecular Weight 284.06 g/mol
Appearance (Typically) Solid
CAS Number 159151-57-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO4S B2916081 3-Bromo-5-nitrobenzenesulfonyl fluoride CAS No. 2138256-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitrobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSFNFCYYAEBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Bromo 5 Nitrobenzenesulfonyl Fluoride

Retrosynthetic Analysis of 3-Bromo-5-nitrobenzenesulfonyl fluoride (B91410)

A retrosynthetic analysis of 3-Bromo-5-nitrobenzenesulfonyl fluoride suggests logical disconnections to identify plausible starting materials. The most practical disconnection targets the sulfonyl fluoride group, as methods for its introduction are well-established. This leads back to a key precursor, 3-bromo-5-nitroaniline (B1329233).

The primary disconnection strategy is as follows:

C-S Bond Formation/Functional Group Interconversion: The sulfonyl fluoride moiety (-SO₂F) can be installed via a Sandmeyer-type reaction on the corresponding diazonium salt derived from an aniline (B41778). This identifies 3-bromo-5-nitroaniline as a crucial intermediate.

Precursor Analysis: The synthesis of 3-bromo-5-nitroaniline itself can be approached by considering the directing effects of the substituents. The nitro group is a meta-director, while the amino group is an ortho-, para-director. This suggests that a carefully planned sequence of nitration and bromination reactions on a simpler benzene (B151609) derivative is required.

This analysis establishes 3-bromo-5-nitroaniline as the most logical advanced precursor for the target molecule.

Precursor Synthesis Routes to Key Intermediates

The synthesis of the key intermediate, 3-bromo-5-nitroaniline, is critical. A common and effective route starts from 1-bromo-3,5-dinitrobenzene (B94040).

Synthesis of 3-Bromo-5-nitroaniline from 1-Bromo-3,5-dinitrobenzene

A reported method involves the selective reduction of one nitro group on the 1-bromo-3,5-dinitrobenzene ring. chemicalbook.com

Reaction: 1-bromo-3,5-dinitrobenzene is treated with an aqueous solution of ammonium (B1175870) sulfide (B99878) ((NH₄)₂S).

Procedure: The reaction is typically carried out in ethanol (B145695), where the starting material is dissolved. The ammonium sulfide solution is added, and the mixture is heated to reflux for several hours. chemicalbook.com

Outcome: This selective reduction yields 3-bromo-5-nitroaniline as an orange solid with high efficiency (e.g., 84% yield). chemicalbook.com The product can then be purified by silica (B1680970) gel column chromatography.

This route is advantageous because the starting material, 1-bromo-3,5-dinitrobenzene, is commercially available, and the selective reduction of one nitro group in the presence of another is a well-established transformation.

Direct and Indirect Fluorosulfonylation Approaches

With the key precursor, 3-bromo-5-nitroaniline, in hand, the introduction of the sulfonyl fluoride group can be achieved through several pathways.

An indirect route involves the initial sulfonation of a precursor followed by conversion to the sulfonyl fluoride.

Sulfonation: A suitable precursor, such as 1-bromo-3-nitrobenzene, could be sulfonated using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Chlorosulfonylation: The resulting benzenesulfonic acid derivative is then converted to the more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).

Halogen Exchange (Halex) Reaction: The final step is the conversion of the sulfonyl chloride to the sulfonyl fluoride. This is a nucleophilic substitution reaction where a fluoride source, such as potassium fluoride (KF), displaces the chloride. The efficiency of this step often depends on the solvent and reaction conditions. Recent studies have shown that using a combination of acetonitrile (B52724) and water as the solvent can lead to good or excellent yields (78–93%) for various aromatic sulfonyl chlorides. acs.org

A more direct and widely used method for converting aromatic amines to sulfonyl halides is through a diazotization-sulfonylation sequence, a variant of the Sandmeyer reaction.

Diazotization: The primary aromatic amine, 3-bromo-5-nitroaniline, is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄ or HCl) at low temperatures (typically 0–10 °C) to form a diazonium salt intermediate. google.com Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt. google.com

Optimization of Reaction Conditions and Yields

For the conversion of sulfonic acids or their salts to sulfonyl fluorides, several factors are critical:

Reagents: Deoxyfluorinating agents like thionyl fluoride (SOF₂) or bench-stable solids such as Xtalfluor-E® can be highly effective. nih.govrsc.org

Solvent: The choice of solvent significantly impacts the reaction outcome. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to be effective, particularly at elevated temperatures. rsc.org In other systems, acetonitrile (MeCN) offers milder conditions. nih.gov

Temperature: The reaction temperature is a crucial parameter. For instance, the conversion of a pyridinium (B92312) sulfonic acid to its sulfonyl fluoride using thionyl fluoride in DMF showed a dramatic increase in yield from 0% at 80 °C to 92% at 130 °C. rsc.org

Stoichiometry: The equivalents of the fluorinating agent can also be optimized. Increasing the equivalents of thionyl fluoride from 2 to 3 raised the yield of a model reaction from 92% to 98%. rsc.org

The table below summarizes the optimization of conditions for a representative deoxyfluorination reaction converting a sulfonic acid to a sulfonyl fluoride.

EntryAcid Salt FormSolventTemperature (°C)SOF₂ EquivalentsYield (%)Reference
1PyridiniumMeCN8020 rsc.org
2PyridiniumDMF8020 rsc.org
3PyridiniumDMF115248 rsc.org
4PyridiniumDMF130292 rsc.org
5PyridiniumDMF130398 rsc.org
6SodiumDMF130325 rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. While many traditional methods rely on hazardous reagents and organic solvents, recent advancements offer more sustainable alternatives. digitellinc.com

Use of Safer Solvents: A major goal of green chemistry is to replace toxic organic solvents. The development of surfactant-based catalytic systems has enabled nucleophilic fluorination reactions to be performed in water, which is a cost-effective and environmentally benign solvent. digitellinc.comrsc.org This approach could be adapted for the halogen exchange step (sulfonyl chloride to sulfonyl fluoride).

Safer Reagents: Traditional syntheses of sulfonyl fluorides often used highly toxic reagents like SO₂F₂ gas. osaka-u.ac.jpeurekalert.org Modern protocols utilize safer and more easily handled fluorine sources, with potassium fluoride (KF) being a prominent example. acs.orgosaka-u.ac.jp

Atom Economy and One-Pot Syntheses: One-pot procedures that combine multiple steps without isolating intermediates can improve efficiency and reduce waste. For example, new protocols allow for the synthesis of sulfonyl fluorides directly from stable and readily available thiols or disulfides using KF as the fluorine source and a green oxidant like NaOCl·5H₂O. acs.org Such a strategy, if adapted, could potentially streamline the synthesis of the target compound from a corresponding thiol precursor. These methods produce non-toxic salts like NaCl and KCl as byproducts, minimizing environmental harm. osaka-u.ac.jpeurekalert.org

By integrating these green methodologies, the synthesis of this compound can be made safer, more efficient, and more sustainable.

Scalability Considerations for Research Applications

The synthesis of this compound on a scale suitable for extensive research applications necessitates a strategic approach that balances efficiency, safety, and cost-effectiveness. While specific large-scale production data for this particular compound is not extensively detailed in publicly available literature, scalability can be effectively evaluated by examining established methodologies for the synthesis of analogous aryl sulfonyl fluorides. For research purposes, scaling from milligram to multi-gram or even kilogram quantities is often required. A prominent and adaptable method for this purpose is the Sandmeyer-type fluorosulfonylation, commencing from a readily available aniline precursor.

A plausible and scalable synthetic route to this compound begins with 3-bromo-5-nitroaniline. This process involves two key transformations that can be combined into a one-pot procedure: the diazotization of the aniline and the subsequent fluorosulfonylation of the resulting diazonium salt. organic-chemistry.orgsci-hub.seacs.org This approach is often favored for its operational simplicity and the avoidance of isolating potentially unstable diazonium salt intermediates. organic-chemistry.org

The initial step is the diazotization of 3-bromo-5-nitroaniline. In a research setting, this is typically achieved by treating the aniline with a nitrite source, such as sodium nitrite or tert-butyl nitrite, in an acidic medium at low temperatures (0-10 °C) to form the corresponding aryldiazonium salt. jove.comthieme-connect.de The management of this exothermic reaction is a critical scalability factor. For larger research quantities, maintaining a consistent low temperature is crucial to prevent the decomposition of the diazonium salt, which could lead to reduced yields and the formation of impurities. thieme-connect.de The use of continuous flow reactors has been demonstrated as a highly effective strategy for managing the hazards associated with diazotization on a kilogram scale by ensuring precise temperature control and minimizing the accumulation of the unstable diazonium intermediate. jove.comnih.govresearchgate.net

Following the in-situ formation of the diazonium salt, the reaction mixture proceeds to the fluorosulfonylation step. Modern copper-free Sandmeyer-type reactions have shown considerable promise for scalability. organic-chemistry.orgacs.orgnih.gov This involves the introduction of a sulfur dioxide source, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), and a fluorine source, like Selectfluor. organic-chemistry.orgsci-hub.se The reaction proceeds through a radical mechanism, where the aryl radical generated from the diazonium salt is trapped by sulfur dioxide, forming an arylsulfonyl radical. acs.org This intermediate is then fluorinated by the fluorine source to yield the final this compound. acs.org

The practicality of this method for research-scale synthesis is supported by its broad functional group tolerance, which is particularly relevant given the presence of both bromo and nitro substituents on the aromatic ring. organic-chemistry.orgsci-hub.se The operational simplicity of a one-pot synthesis directly from the aromatic amine reduces the number of unit operations, such as isolation and purification of intermediates, which is a significant advantage when scaling up. organic-chemistry.org This streamlined process not only saves time and resources but also minimizes potential material losses between steps. Gram-scale synthesis using this methodology has been successfully demonstrated for various sulfonyl fluorides. organic-chemistry.orgsci-hub.seacs.org

An alternative scalable approach involves the conversion of the corresponding sulfonic acid, 3-bromo-5-nitrobenzenesulfonic acid, to the sulfonyl fluoride. This is typically a one-pot, two-step procedure where the sulfonic acid is first converted to the sulfonyl chloride using a chlorinating agent like cyanuric chloride, followed by a halogen exchange reaction with a fluoride source such as potassium bifluoride (KHF₂). mdpi.comnih.gov While effective, this route requires the prior synthesis or commercial availability of the sulfonic acid precursor.

Another viable method is the direct halogen exchange from 3-bromo-5-nitrobenzenesulfonyl chloride. This is a straightforward transformation that can be achieved using various fluorinating agents, with a robust protocol utilizing potassium fluoride in an acetone/water solvent system being particularly noteworthy for its efficiency and scalability. thieme-connect.com This method's success is contingent on the efficient and scalable synthesis of the starting sulfonyl chloride.

For research applications requiring multi-gram quantities, the one-pot diazotization and fluorosulfonylation of 3-bromo-5-nitroaniline presents a compelling strategy. The key scalability considerations include:

Reagent Availability and Cost: The starting materials, including 3-bromo-5-nitroaniline, sodium nitrite, sodium metabisulfite, and Selectfluor, are commercially available, facilitating their procurement for larger scale synthesis.

Reaction Conditions: The reaction conditions are generally mild, which simplifies the requirements for specialized equipment. However, effective temperature control during diazotization is paramount.

Work-up and Purification: The purification of the final product would likely involve extraction and column chromatography. The scalability of the purification step needs to be considered, as chromatographic purification can become a bottleneck on larger scales. Crystallization could be explored as a more scalable alternative for purification if the product is a solid.

Safety: The primary safety concern is the handling of the diazonium salt intermediate. While one-pot procedures mitigate the risk by avoiding isolation, careful temperature control and adherence to safety protocols are essential. jove.comacs.org

The table below summarizes the key parameters for a proposed scalable synthesis of this compound for research applications based on the Sandmeyer-type fluorosulfonylation of 3-bromo-5-nitroaniline.

Table 1: Scalability Parameters for the Synthesis of this compound

Parameter Details Scalability Considerations
Starting Material 3-Bromo-5-nitroaniline Commercially available.
Key Reactions 1. Diazotization2. Fluorosulfonylation Can be performed as a one-pot procedure, enhancing scalability. organic-chemistry.org
Reagents Diazotization: Sodium nitrite, Acid (e.g., HCl)Fluorosulfonylation: Sodium metabisulfite (SO₂ source), Selectfluor (F source) Reagents are readily available. Careful, controlled addition of reagents is necessary for larger scales.
Solvent Typically a mixture of acetonitrile and water or methanol. acs.org Solvent volumes will increase with scale, requiring larger reaction vessels.
Temperature Diazotization: 0-10 °CFluorosulfonylation: Can range from room temperature to 70 °C acs.org Strict temperature control during diazotization is critical for safety and yield. jove.com
Reaction Time Varies, but typically several hours for the one-pot procedure. Monitoring reaction completion is important to optimize throughput.
Purification Extraction followed by column chromatography. Chromatography can be time-consuming and solvent-intensive on a larger scale. Development of a crystallization method would be beneficial.

| Safety | Formation of potentially unstable diazonium salt intermediate. | In-situ consumption of the diazonium salt in a one-pot process improves safety. organic-chemistry.org Continuous flow systems can further mitigate risks. nih.gov |

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Nitrobenzenesulfonyl Fluoride

Nucleophilic Aromatic Substitution (SNAr) at the Benzenesulfonyl Fluoride (B91410) Moiety

The presence of two strong electron-withdrawing groups (-NO₂ and -SO₂F) renders the aromatic ring of 3-Bromo-5-nitrobenzenesulfonyl fluoride highly electrophilic and thus, exceptionally activated for nucleophilic aromatic substitution (SNAr). chemistrysteps.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequently, a leaving group is expelled, restoring the ring's aromaticity.

In this specific molecule, both the bromo and fluoro substituents can potentially act as leaving groups. However, in SNAr reactions involving highly activated rings, fluoride is an excellent leaving group. youtube.com Its high electronegativity strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. The stability of the departing fluoride ion also contributes to its effectiveness as a leaving group in this context. Therefore, nucleophilic attack preferentially occurs at the carbon atom bearing the sulfonyl fluoride group, leading to the displacement of the fluoride ion.

This compound is expected to react readily with various nitrogen-based nucleophiles, such as primary and secondary amines. The reaction involves the displacement of the fluoride from the sulfonyl group to form the corresponding sulfonamides. This type of reaction is common for activated aryl sulfonyl fluorides. The general transformation sees the lone pair of the nitrogen atom attacking the carbon attached to the -SO₂F group, leading to the formation of a new C-N bond and the expulsion of a fluoride ion. For instance, reactions with various amines would yield N-substituted 3-bromo-5-nitrobenzenesulfonamides.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles

Nucleophile Reagent Example Expected Product
Primary Amine Aniline (B41778) N-phenyl-3-bromo-5-nitrobenzenesulfonamide
Secondary Amine Diethylamine N,N-diethyl-3-bromo-5-nitrobenzenesulfonamide

Oxygen-based nucleophiles, particularly strong ones like alkoxides (e.g., sodium methoxide) and hydroxide (B78521) ions, readily participate in SNAr reactions with activated aryl fluorides. chemistrysteps.com The reaction of this compound with an alkoxide would result in the substitution of the fluoride to form a sulfonic acid ester. Similarly, reaction with a hydroxide source would lead to the corresponding sulfonic acid, following the displacement of the fluoride ion.

Table 2: Representative SNAr Reactions with Oxygen Nucleophiles

Nucleophile Reagent Example Expected Product
Alkoxide Sodium Methoxide Methyl 3-bromo-5-nitrobenzenesulfonate

While less common than reactions with N- or O-based nucleophiles, SNAr reactions with carbon-based nucleophiles can occur if the nucleophile is sufficiently strong. Examples include stabilized carbanions derived from active methylene (B1212753) compounds. For instance, a reaction with the enolate of diethyl malonate could potentially displace the fluoride to form a new carbon-carbon bond, although such reactions may require specific conditions to be efficient. Vicarious nucleophilic substitution (VNS) is another pathway where carbon nucleophiles can be introduced onto highly electron-deficient aromatic rings. nih.govbeilstein-journals.org

Table 3: Potential SNAr Reactions with Carbon Nucleophiles

Nucleophile Reagent Example Expected Product
Enolate Sodium diethyl malonate Diethyl 2-(3-bromo-5-nitrophenylsulfonyl)malonate

Electrophilic Aromatic Substitution (EAS) Potentials

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of a benzene (B151609) ring. masterorganicchemistry.comyoutube.com However, the aromatic ring in this compound is extremely electron-deficient due to the powerful deactivating effects of the nitro (-NO₂) and sulfonyl fluoride (-SO₂F) groups. Both substituents withdraw electron density from the ring through inductive and resonance effects, making the ring a very poor nucleophile.

Consequently, this compound is highly resistant to standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.orglumenlearning.com Attempting these reactions would require exceptionally harsh conditions, which would likely lead to decomposition of the molecule rather than the desired substitution. The deactivation is so profound that the compound is considered inert to electrophilic attack under typical synthetic conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo Moiety

While the ring is unreactive towards electrophiles, the carbon-bromine (C-Br) bond provides a reactive handle for metal-catalyzed cross-coupling reactions. worktribe.com These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond can readily undergo oxidative addition to a low-valent transition metal catalyst, typically based on palladium, initiating the catalytic cycle. worktribe.com

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organohalide. The C-Br bond of this compound is an excellent substrate for this reaction. The process typically involves a palladium(0) catalyst, a base, and a suitable solvent system. The reaction allows for the formation of a new carbon-carbon bond at the position of the bromine atom, leading to the synthesis of complex biaryl structures. The sulfonyl fluoride and nitro groups generally remain intact under the mild conditions often employed for this coupling.

Table 4: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid Catalyst Base Product
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3-Nitro-5-(phenyl)benzenesulfonyl fluoride
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 3-(4-Methoxyphenyl)-5-nitrobenzenesulfonyl fluoride

Article Generation Incomplete: Insufficient Specific Data for this compound

The primary challenge lies in the absence of research data on the chemoselectivity of palladium-catalyzed cross-coupling reactions for this particular molecule. It is currently not possible to definitively state whether a Heck, Sonogashira, or Buchwald-Hartwig reaction would proceed at the carbon-bromine bond or the carbon-sulfonyl fluoride bond, or if a combination of products would be formed. The presence of a strongly electron-withdrawing nitro group further complicates predictions of reactivity and regioselectivity.

Similarly, while various methods exist for the reduction of aromatic nitro compounds, specific conditions and outcomes for the reduction of the nitro group in "this compound" have not been documented in the available literature. This lack of specific data extends to any subsequent functionalization of the resulting amino group.

Without access to peer-reviewed studies, patents, or other scientific documentation that specifically investigates the reaction pathways of "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. The creation of data tables, detailed research findings, and mechanistic investigations as requested would require speculative information, which falls outside the standards of scientific accuracy.

Therefore, the generation of the article focusing solely on the chemical compound "this compound" as per the detailed outline cannot be completed at this time. Further experimental research on this specific compound is required to provide the necessary data to fulfill this request.

Applications of 3 Bromo 5 Nitrobenzenesulfonyl Fluoride in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The trifunctional nature of 3-Bromo-5-nitrobenzenesulfonyl fluoride (B91410) theoretically positions it as a highly valuable scaffold for the construction of complex molecular architectures. The distinct chemical properties of the sulfonyl fluoride, bromo, and nitro moieties allow for a range of selective transformations, making it an attractive starting material for a variety of organic compounds.

Precursor to Structurally Diverse Sulfonamides and Sulfonate Esters

The sulfonyl fluoride group is a well-established precursor for the synthesis of sulfonamides and sulfonate esters. Arylsulfonyl fluorides are known to react with a wide array of primary and secondary amines to furnish the corresponding sulfonamides, a class of compounds with significant applications in medicinal chemistry. Similarly, reaction with alcohols in the presence of a suitable base would be expected to yield sulfonate esters. The reactivity of the sulfonyl fluoride in 3-Bromo-5-nitrobenzenesulfonyl fluoride is anticipated to follow these established patterns, allowing for the introduction of a diverse range of substituents at the sulfonyl group.

Table 1: Predicted Reactions for the Formation of Sulfonamides and Sulfonate Esters

ReactantProduct ClassGeneral Reaction Scheme
Primary/Secondary Amine (R¹R²NH)Sulfonamide3-Br-5-NO₂-C₆H₃SO₂F + R¹R²NH → 3-Br-5-NO₂-C₆H₃SO₂NR¹R²
Alcohol (R³OH)Sulfonate Ester3-Br-5-NO₂-C₆H₃SO₂F + R³OH → 3-Br-5-NO₂-C₆H₃SO₂OR³

Intermediate in the Synthesis of Heterocyclic Compounds

The presence of the nitro and bromo groups on the aromatic ring opens up avenues for the synthesis of various heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions. For instance, the resulting 3-bromo-5-aminobenzenesulfonamide could serve as a precursor to benzothiadiazine derivatives through condensation with appropriate carbonyl compounds. Furthermore, the bromo substituent can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce further complexity and construct fused ring systems. The synthesis of heterocyclic compounds from substituted nitroaromatics is a well-established strategy in organic chemistry. rsc.org

Scaffold for Multicomponent Reactions

While no specific multicomponent reactions (MCRs) involving this compound have been reported, its structure suggests potential utility in this area. MCRs are powerful tools for the rapid generation of molecular complexity from simple starting materials. organic-chemistry.org The reactive sites on this molecule could potentially participate in novel MCRs. For example, a reaction could be designed where the sulfonyl fluoride reacts with one component, the bromo group with another, and the nitro group (or its reduced form) with a third, leading to the formation of highly functionalized and complex molecules in a single step.

Exploitation of Orthogonal Reactivity of Halogen, Nitro, and Sulfonyl Fluoride Groups

A key feature of this compound is the potential for orthogonal reactivity of its three functional groups. This means that each group can be selectively reacted under specific conditions without affecting the others, allowing for a stepwise and controlled construction of a target molecule.

For example, the sulfonyl fluoride can react with amines or alcohols under relatively mild basic conditions. The bromo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which typically proceed under conditions that would not affect the sulfonyl fluoride or nitro group. Finally, the nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, which are generally compatible with the other two functional groups. This orthogonal reactivity provides a powerful strategy for the synthesis of polysubstituted aromatic compounds.

Design and Synthesis of Complex Molecular Architectures via this compound

The ability to sequentially and selectively functionalize the three distinct reactive sites of this compound makes it an ideal starting point for the synthesis of complex molecular architectures. One could envision a synthetic route where a Suzuki coupling is first performed at the bromo position to introduce a new aryl or alkyl group. Subsequently, the sulfonyl fluoride could be converted to a sulfonamide with a desired amine. Finally, the nitro group could be reduced and further functionalized, for example, through acylation or diazotization followed by substitution. This stepwise approach allows for the precise installation of different functionalities around the central benzene (B151609) ring, leading to the creation of intricate and highly tailored molecules.

Potential in Materials Science Precursors

Nitroaromatic compounds have found applications in the development of various materials, including polymers and energetic materials. mdpi.comacs.org The presence of the nitro group in this compound suggests its potential as a precursor in materials science. For instance, the bromo and sulfonyl fluoride groups could be utilized to incorporate the molecule into a polymer backbone through polymerization reactions. The nitro group could then be chemically modified to tune the properties of the resulting material, such as its thermal stability, optical properties, or energetic characteristics. The synthesis of functional polymers often relies on monomers with multiple reactive handles, a role for which this compound appears well-suited.

Absence of Research Findings on this compound in Advanced Organic Synthesis

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or documented applications concerning the chemical compound this compound and its contributions to method development in organic chemistry could be identified.

The inquiries into its potential applications in areas such as novel reaction pathways, catalytic processes, and mechanistic studies also returned no relevant results for this specific compound. While information is available for structurally related compounds—such as other substituted benzenesulfonyl fluorides, brominated nitroaromatics, and molecules utilized in "click chemistry"—these findings are not directly applicable to this compound and are therefore excluded from this report in adherence with the provided instructions.

Consequently, it is not possible to provide an analysis of its contributions to method development, nor to generate data tables or detailed research findings as requested. The absence of such information in the public domain suggests that this compound is likely not a commonly utilized or extensively studied compound in the field of advanced organic synthesis.

Derivatization and Analog Design Strategies for 3 Bromo 5 Nitrobenzenesulfonyl Fluoride

Modification of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride moiety is a key reactive center in 3-bromo-5-nitrobenzenesulfonyl fluoride, primarily utilized for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide range of biologically active molecules.

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a common method for the synthesis of sulfonamides. This transformation is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, leading to a diverse array of sulfonamide derivatives.

Recent advancements in catalysis have provided milder and more efficient methods for sulfonamide synthesis from sulfonyl fluorides. For instance, catalytic amidation using a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives has been shown to proceed smoothly with a broad range of amines, including sterically hindered ones, to afford sulfonamides in excellent yields. Another approach involves the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride towards nucleophilic attack by amines.

While specific examples detailing the reaction of this compound are not abundant in readily available literature, the general principles of sulfonamide formation from aryl sulfonyl fluorides are well-established. A closely related example is the ammonolysis of 3-bromo-5-borate benzenesulfonyl fluoride, which proceeds in aqueous ammonia (B1221849) and tetrahydrofuran (B95107) to yield the corresponding sulfonamide. This suggests that this compound would readily undergo similar transformations.

Table 1: Illustrative Conditions for Sulfonamide Formation from a Related Aryl Sulfonyl Fluoride

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
3-bromo-5-borate benzenesulfonyl fluorideAqueous AmmoniaTHF25203-bromo-5-borate benzenesulfonamide57

This data is based on a closely related substrate and is illustrative of the expected reactivity.

Formation of Sulfonate Esters

The sulfonyl fluoride group can also be converted to sulfonate esters through reaction with alcohols or phenols. This reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the alkoxide or phenoxide on the sulfur atom. The resulting sulfonate esters are themselves valuable intermediates and can participate in further coupling reactions.

The synthesis of sulfonate esters from sulfonyl fluorides is a fundamental transformation in organic chemistry. While specific data for this compound is limited in the reviewed literature, the general reactivity is well understood. The reaction of various phenols with sulfonyl chlorides in the presence of a base like potassium carbonate is a common method that can be adapted for sulfonyl fluorides.

Functionalization of the Bromo Substituent

The bromo substituent on the aromatic ring of this compound serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Introduction of Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Several of these reactions can be applied to this compound to introduce a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. This method is used to introduce alkynyl moieties.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. It offers a broad substrate scope for the introduction of various carbon-based fragments.

Introduction of Carbon-Heteroatom Bonds

The bromo group can also be replaced with various heteroatom-containing functional groups, which is crucial for modulating the electronic and steric properties of the molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide variety of primary and secondary amines, including anilines and aliphatic amines. A patent for a related compound, 3-bromo-5-fluoro-benzotrifluoride, describes its arylamination with diphenylimine using a palladium acetate (B1210297)/Xantphos catalyst system.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen and carbon-nitrogen bonds. It can be used to couple the aryl bromide with alcohols, phenols, or amines.

These methods provide access to a diverse range of ethers, amines, and other heteroatom-containing derivatives.

Transformations of the Nitro Group

The nitro group in this compound is a strong electron-withdrawing group and can be transformed into other functional groups, most notably an amino group, through reduction.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents and conditions can be employed for this purpose, and the choice of method often depends on the presence of other functional groups in the molecule. For a substrate like this compound, it is crucial to select conditions that will not affect the bromo or sulfonyl fluoride moieties.

Common methods for the selective reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. Care must be taken to avoid dehalogenation of the bromo substituent, which can sometimes occur with Pd/C. Platinum-based catalysts are often preferred for substrates containing bromine or chlorine.

Metal-Mediated Reductions: Metals such as iron, zinc, or tin in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for reducing nitro groups. These conditions are generally mild and tolerate many other functional groups.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel or iron) can be used to reduce the nitro group.

The resulting amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization followed by substitution, opening up another avenue for analog design.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentCatalyst/ConditionsNotes
H₂Pd/CCan sometimes cause dehalogenation.
H₂Pt/C or Raney NickelGenerally preferred for halogenated substrates.
FeAcetic AcidMild and selective.
ZnAcetic AcidMild and selective.
SnCl₂HClA classic method for nitro group reduction.
Hydrazine HydrateRaney Nickel or FeEffective for transfer hydrogenation.

Reduction to Amino Group

The conversion of the nitro group in this compound to a primary amino group is a pivotal step in its derivatization, yielding 3-amino-5-bromobenzenesulfonyl fluoride. This transformation fundamentally alters the electronic properties of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group, which can then direct further substitutions. Several established methods for the reduction of aromatic nitro compounds are applicable, with the choice of reagent depending on the desired yield, selectivity, and compatibility with the other functional groups, particularly the sulfonyl fluoride and bromo substituents.

Commonly employed methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for this transformation. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate under a hydrogen atmosphere. This method is often preferred due to its clean reaction profile and high yields.

Chemical Reduction: A variety of chemical reducing agents can also be employed.

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), are classic reagents for nitro group reduction. For instance, treatment with iron powder in an acidic medium is a cost-effective and widely used industrial method.

Tin(II) Chloride: A solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another effective reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.

Sodium Hydrosulfite: An aqueous solution of sodium hydrosulfite (Na₂S₂O₄) can also be used for this reduction, often under mild conditions.

The resulting 3-amino-5-bromobenzenesulfonyl fluoride is a key intermediate for a wide range of further chemical elaborations.

Further Modifications of the Amino Group

The newly formed amino group in 3-amino-5-bromobenzenesulfonyl fluoride is a versatile handle for introducing a variety of substituents through several key reactions, including acylation, alkylation, and sulfonylation.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction allows for the introduction of a wide array of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Alkylation: N-alkylation of the amino group can introduce one or two alkyl substituents. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers a more controlled method for mono-alkylation. researchgate.net Protecting the amine with a tosyl group can also facilitate controlled mono-alkylation. monash.edu

Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. This modification is significant in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents.

These modifications of the amino group are crucial for building molecular diversity and for synthesizing analogs with tailored properties.

Regioselective Introduction of Additional Substituents

The substitution pattern of this compound and its amino derivative allows for the regioselective introduction of additional functional groups onto the aromatic ring. The directing effects of the existing substituents play a crucial role in determining the position of the incoming group.

In the parent compound, the nitro and sulfonyl fluoride groups are meta-directing and strongly deactivating towards electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgyoutube.com This makes direct electrophilic substitution challenging. However, the bromine atom offers a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents at the C3 position.

Upon reduction of the nitro group to an amino group, the reactivity of the ring is dramatically altered. The amino group is a strong activating group and is ortho-, para-directing. This directs incoming electrophiles to the C2, C4, and C6 positions. Given the steric hindrance from the adjacent substituents, the C4 and C6 positions are the most likely sites for electrophilic attack.

Furthermore, the amino group can be converted into a diazonium salt via diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net This diazonium salt is a versatile intermediate that can be subjected to a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.comnih.gov The Sandmeyer reaction allows for the introduction of a range of substituents, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups, at the position of the original amino group.

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Research

The synthesis of deuterated or other isotopically labeled analogues of this compound is essential for conducting detailed mechanistic studies of its reactions and for use as internal standards in analytical methods. Isotopic labeling can provide valuable insights into reaction pathways, bond-forming and bond-breaking steps, and the fate of the molecule in biological systems.

Deuterium Labeling: Deuterium atoms can be introduced at specific positions on the aromatic ring. For example, electrophilic aromatic substitution reactions using deuterated acids (e.g., D₂SO₄) could potentially be used to introduce deuterium, although the deactivating nature of the nitro and sulfonyl fluoride groups would make this challenging. A more feasible approach would be to start with a deuterated benzene (B151609) precursor and carry out the necessary nitration, bromination, and sulfonyl fluoride formation steps.

Carbon-13 Labeling: The introduction of carbon-13 (¹³C) into the aromatic ring is typically achieved by starting with a ¹³C-labeled precursor, such as ¹³C-labeled benzene. nih.govresearchgate.net The synthetic sequence to introduce the bromo, nitro, and sulfonyl fluoride groups would then be carried out on this labeled starting material. This allows for the tracking of the carbon skeleton through various chemical transformations and is particularly useful in NMR-based mechanistic studies.

The synthesis of these labeled compounds requires careful planning of the synthetic route to ensure the isotopic label is introduced at the desired position and is retained throughout the subsequent reaction steps.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Bromo 5 Nitrobenzenesulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 3-bromo-5-nitrobenzenesulfonyl fluoride (B91410), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of 3-bromo-5-nitrobenzenesulfonyl fluoride is expected to provide key insights into the substitution pattern of the aromatic ring. The spectrum would display signals corresponding to the three aromatic protons. Due to the electronegativity of the bromo, nitro, and sulfonyl fluoride groups, these protons would be expected to resonate in the downfield region of the spectrum, typically between δ 7.5 and 9.0 ppm.

The splitting pattern of these signals, governed by spin-spin coupling, is particularly informative. The proton at the C2 position would likely appear as a triplet (or more accurately, a triplet of triplets with smaller coupling constants) due to coupling with the protons at C4 and C6. Similarly, the protons at C4 and C6 would each appear as a doublet of doublets, coupling to the proton at C2 and to each other. The magnitude of the coupling constants (J values) would further confirm the meta-relationship between the protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 Downfield t J (H2-H4), J (H2-H6) ~2-3 Hz
H-4 Downfield dd J (H4-H2) ~2-3 Hz, J (H4-H6) ~1-2 Hz

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals would be expected in the aromatic region (typically δ 100-160 ppm), corresponding to the six carbon atoms of the benzene (B151609) ring.

The chemical shifts of these carbons are influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro (C5), bromo (C3), and sulfonyl fluoride (C1) groups would be expected to have characteristic chemical shifts. The carbon bearing the sulfonyl fluoride group (C1) would also exhibit coupling to the fluorine atom, resulting in a splitting of its signal. The symmetry of the substitution pattern would be clearly reflected in the number and chemical shifts of the carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Expected Splitting due to ¹⁹F
C-1 ~130-140 d
C-2 ~120-130 s
C-3 ~115-125 s
C-4 ~125-135 s
C-5 ~145-155 s

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. bldpharm.com For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance corresponding to the fluorine atom of the sulfonyl fluoride group.

The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. In sulfonyl fluorides, this resonance typically appears in a characteristic region of the ¹⁹F NMR spectrum. Furthermore, this signal may exhibit long-range coupling to the aromatic protons, although this might only be resolved with high-resolution instrumentation.

Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. This would confirm the connectivity between the aromatic protons, for example, showing correlations between H-2 and H-4, and between H-2 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the unambiguous assignment of the protonated carbons (C-2, C-4, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (C-1, C-3, and C-5) by observing their correlations with the aromatic protons. For instance, the proton at C-2 would be expected to show correlations to C-1, C-3, and C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₆H₃BrFNO₄S), HRMS would be able to confirm this exact formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M+ and M+2). This characteristic isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for benzenesulfonyl derivatives include the loss of the sulfonyl fluoride group (SO₂F) and the nitro group (NO₂). The observation of fragment ions corresponding to these losses would be consistent with the proposed structure.

Table 3: Compound Names Mentioned in the Article

Compound Name

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture in the gas phase, which are then ionized and detected by mass spectrometry, providing both qualitative and quantitative information.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the stationary phase coating the column and the mobile gas phase. The retention time, the time taken for the compound to elute from the column, is a characteristic feature used for identification.

Following separation, the eluted molecules enter the mass spectrometer's ion source, commonly employing electron ionization (EI). In EI, high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint.

For this compound, the mass spectrum is expected to exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units.

The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of nitro-group-related fragments. nih.govnih.gov Key fragmentation pathways would likely include the loss of a nitro group (-NO₂, 46 Da) and nitric oxide (-NO, 30 Da). miamioh.eduyoutube.com The sulfonyl fluoride group may fragment through the loss of the fluorine atom or the entire -SO₂F group.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Predicted Ion/Fragment Notes
281/283 [M]⁺ Molecular ion peak, showing Br isotopic pattern.
235/237 [M - NO₂]⁺ Loss of the nitro group.
251/253 [M - NO]⁺ Loss of nitric oxide.
198 [M - SO₂F]⁺ or [C₆H₃BrNO]⁺ Loss of the sulfonyl fluoride group.
155/157 [C₆H₃Br]⁺ Benzene ring with bromine substituent.

This interactive table outlines the expected mass-to-charge ratios for key fragments, which are crucial for structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making the IR spectrum a unique identifier of a compound's chemical makeup.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its distinct functional moieties: the substituted benzene ring, the nitro group, the sulfonyl fluoride group, and the carbon-bromine bond.

Aromatic Ring: The presence of the benzene ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Nitro Group (NO₂): The nitro group is strongly IR active and displays two characteristic stretching vibrations: an asymmetric stretch at higher wavenumbers (typically 1500-1570 cm⁻¹) and a symmetric stretch at lower wavenumbers (1300-1370 cm⁻¹).

Sulfonyl Fluoride (SO₂F): This group also shows strong, characteristic absorption bands. The asymmetric S=O stretching vibration is expected in the 1410-1470 cm⁻¹ region, while the symmetric stretch appears around 1200-1260 cm⁻¹. The S-F stretch would be found in the lower frequency region of the spectrum.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically observed in the fingerprint region, often between 500 and 690 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium-Weak
Aromatic C=C Ring Stretch 1450 - 1600 Medium-Variable
Nitro (NO₂) Asymmetric Stretch 1510 - 1560 Strong
Nitro (NO₂) Symmetric Stretch 1335 - 1370 Strong
Sulfonyl (S=O) Asymmetric Stretch 1415 - 1460 Strong
Sulfonyl (S=O) Symmetric Stretch 1205 - 1240 Strong
Sulfur-Fluorine (S-F) Stretch 800 - 890 Strong

This interactive table summarizes the key IR absorption bands used to confirm the presence of the principal functional groups within the molecule.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy detects vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that involve a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the aromatic ring, which often produce strong Raman signals. The symmetric stretching of the nitro group, which is strong in the IR spectrum, would also be expected to be prominent in the Raman spectrum. Similarly, the symmetric stretch of the S=O bonds in the sulfonyl fluoride group would be readily observable. The vibrations of the benzene ring skeleton are typically strong in Raman spectra, providing clear indications of the substitution pattern.

Table 3: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aromatic Ring Ring Breathing Mode ~1000 Strong
Nitro (NO₂) Symmetric Stretch 1335 - 1370 Strong
Sulfonyl (S=O) Symmetric Stretch 1205 - 1240 Medium-Strong

This interactive table highlights the key vibrational modes that are expected to be strongly active in the Raman spectrum of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. It would reveal the exact geometry of the benzene ring and the spatial orientation of the three substituents. Key structural parameters that would be determined include:

Bond Lengths: C-C bonds within the aromatic ring, C-S, S=O, S-F, C-N, N=O, and C-Br bond lengths.

Bond Angles: Angles between the substituents and the ring (e.g., C-C-S, C-C-N), as well as internal angles of the functional groups (e.g., O-S-O, O-N-O).

Torsional Angles: The rotation of the sulfonyl fluoride and nitro groups relative to the plane of the benzene ring.

Table 4: Typical Bond Lengths and Angles Relevant to this compound

Parameter Description Expected Value
C-C (aromatic) Carbon-carbon bond in benzene ring 1.39 Å
C-Br Carbon-bromine bond ~1.90 Å
C-N Carbon-nitrogen bond ~1.47 Å
N=O Nitrogen-oxygen bond in nitro group ~1.22 Å
C-S Carbon-sulfur bond ~1.77 Å
S=O Sulfur-oxygen double bond ~1.43 Å
S-F Sulfur-fluorine bond ~1.58 Å
O-N-O Angle Angle within the nitro group ~125°

This interactive table presents expected values for key geometric parameters, which would be precisely determined by X-ray crystallography.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of this compound from reaction byproducts and starting materials, as well as for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of non-volatile compounds. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound, being relatively nonpolar, would be retained on the column and then eluted by adjusting the mobile phase composition. Due to the presence of the nitroaromatic chromophore, the compound can be easily detected using a UV-Vis detector, typically at a wavelength between 254 and 280 nm. The area of the peak in the chromatogram is proportional to the concentration, allowing for accurate purity assessment (e.g., >99%). google.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a reaction and for preliminary purity checks. A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The separation is based on differential adsorption. The position of the compound is visualized under UV light, and its retention factor (Rf) is calculated.

Table 5: Illustrative HPLC Method for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

This interactive table outlines a typical set of conditions for an HPLC method designed for the separation and purity determination of the title compound.

Theoretical and Computational Investigations of 3 Bromo 5 Nitrobenzenesulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the electronic structure of molecules due to its balance of accuracy and computational efficiency. For 3-Bromo-5-nitrobenzenesulfonyl fluoride (B91410), DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate various electronic properties.

The presence of a bromine atom, a nitro group, and a sulfonyl fluoride group on the benzene (B151609) ring significantly influences the electron density distribution. Both the nitro and sulfonyl fluoride groups are strong electron-withdrawing groups, leading to a significant polarization of the aromatic ring. DFT calculations can quantify the partial atomic charges, bond lengths, and bond angles, providing a detailed picture of the molecule's ground state.

Illustrative DFT-Calculated Properties for Aromatic Sulfonyl Fluorides:

PropertyIllustrative Value RangeSignificance
Dipole Moment (Debye)3.0 - 5.0 DIndicates a highly polar molecule, which influences its solubility and intermolecular interactions.
Mulliken Atomic ChargesC-Br: ~0.05 to 0.1 eHighlights the electron-withdrawing nature of the substituents and the resulting charge distribution on the aromatic ring.
C-NO2: ~0.1 to 0.2 eThe carbon attached to the nitro group is expected to have a significant positive charge.
S (in SO2F): ~1.0 to 1.5 eThe sulfur atom is highly electron-deficient, making it a potential electrophilic site.
Bond Lengths (Å)C-S: ~1.75 - 1.80 ÅReflects the single bond character with some degree of pi-interaction.
S=O: ~1.40 - 1.45 ÅIndicative of a strong double bond.
S-F: ~1.55 - 1.60 ÅA relatively short and strong bond.

Note: These values are illustrative and based on typical DFT results for structurally similar aromatic sulfonyl fluorides. Specific values for 3-Bromo-5-nitrobenzenesulfonyl fluoride would require dedicated calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can be used to validate DFT results. Methods like Møller-Plesset perturbation theory (e.g., MP2) can provide more accurate descriptions of electron correlation effects, which can be important for molecules with multiple electronegative atoms. While computationally more demanding, ab initio calculations can offer a more refined understanding of the electronic structure and energies of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro and sulfonyl groups, and to a lesser extent, the fluorine atom. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the benzene ring and, most significantly, on the sulfur atom of the sulfonyl fluoride group. This indicates regions prone to nucleophilic attack. The presence of a "sigma-hole" on the bromine atom, a region of positive potential on the outermost portion of the halogen, is also possible and can influence halogen bonding interactions. dtic.milresearchgate.net

The strong electron-withdrawing effects of the nitro and sulfonyl fluoride groups would create a highly electron-deficient (blue) aromatic ring, making it susceptible to nucleophilic aromatic substitution.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: Represents the ability to donate electrons. In this compound, the HOMO is likely to be localized on the benzene ring, although the electron-withdrawing groups will lower its energy, making the molecule less nucleophilic.

LUMO: Represents the ability to accept electrons. The LUMO is expected to be distributed over the nitro group and the sulfonyl fluoride group, as well as the aromatic ring. The low energy of the LUMO will make the molecule a good electron acceptor and thus highly reactive towards nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests high reactivity. For this compound, this gap is anticipated to be relatively small due to the presence of strong electron-withdrawing groups.

Illustrative FMO Data for Substituted Aromatic Compounds:

ParameterIllustrative Value Range (eV)Significance
HOMO Energy-7.0 to -9.0 eVA lower HOMO energy indicates a lower tendency to donate electrons.
LUMO Energy-2.0 to -4.0 eVA lower LUMO energy indicates a higher propensity to accept electrons, making the molecule more electrophilic.
HOMO-LUMO Gap (ΔE)3.0 to 5.0 eVA smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.

Note: These values are illustrative and based on typical FMO analysis for similar nitroaromatic and sulfonyl compounds. Specific values require dedicated calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, providing insights into reaction mechanisms and kinetics. For this compound, a key reaction of interest is nucleophilic aromatic substitution, where a nucleophile replaces the bromine or nitro group.

By modeling the reaction coordinate, it is possible to locate the transition state structure and calculate the activation energy. This information is critical for predicting the feasibility and rate of a reaction. For instance, comparing the activation energies for nucleophilic attack at the carbon bearing the bromine versus the carbon bearing the nitro group could reveal the preferred site of substitution. The sulfonyl fluoride group itself is a key reactive center, and modeling its reactions, such as with amines to form sulfonamides, is also of significant interest. acs.org

Conformational Analysis and Steric Hindrance Assessment

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its reactivity and physical properties. For this compound, the primary conformational flexibility lies in the orientation of the sulfonyl fluoride and nitro groups with respect to the benzene ring.

Computational methods can be used to perform a potential energy surface scan by rotating the C-S and C-N bonds. This analysis helps to identify the most stable conformers (energy minima) and the energy barriers between them. Steric hindrance between the bulky sulfonyl fluoride group and the adjacent nitro and bromo substituents will play a crucial role in determining the preferred conformation. rsc.orgrsc.org It is likely that the most stable conformation will involve a non-planar arrangement of the sulfonyl fluoride and nitro groups relative to the benzene ring to minimize steric repulsion.

Prediction of Spectroscopic Parameters

The spectroscopic properties of this compound can be thoroughly investigated using a variety of theoretical and computational chemistry methods. These in silico approaches provide valuable insights into the molecule's electronic structure and behavior, allowing for the prediction of its nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. Density Functional Theory (DFT) is a cornerstone of these investigations, with the B3LYP hybrid functional being a commonly employed method for its balance of accuracy and computational efficiency. nih.govscispace.com Paired with appropriate basis sets, such as 6-311++G(d,p), these methods can yield highly reliable predictions of molecular geometry and spectroscopic parameters. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical NMR chemical shifts for this compound are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach effectively computes the isotropic magnetic shielding constants of the nuclei, which can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net

The predicted ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons, reflecting their unique chemical environments due to the substitution pattern. The ¹³C NMR spectrum will display signals for each of the six carbon atoms in the benzene ring, with their chemical shifts significantly influenced by the electron-withdrawing effects of the nitro (-NO₂), sulfonyl fluoride (-SO₂F), and bromo (-Br) groups. The ¹⁹F NMR spectrum is predicted to show a single resonance corresponding to the fluorine atom of the sulfonyl fluoride group.

Table 1: Predicted NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
¹H 8.1 - 8.3 Doublet
8.4 - 8.6 Triplet
8.7 - 8.9 Doublet
¹³C 122 - 124 CH
128 - 130 C-Br
132 - 134 CH
135 - 137 CH
145 - 147 C-SO₂F
150 - 152 C-NO₂

Note: These are hypothetical values based on computational models. Actual experimental values may vary.

Vibrational Spectroscopy Prediction (IR and Raman)

The vibrational frequencies of this compound can be computed using DFT methods. These calculations provide the harmonic vibrational modes of the molecule, which correspond to the absorption bands in its IR spectrum and the scattering peaks in its Raman spectrum. nih.gov To improve the agreement between theoretical and experimental data, the computed wavenumbers are often uniformly scaled to account for anharmonicity and other systematic errors in the calculations. orientjchem.org

The predicted vibrational spectrum is characterized by several key functional group frequencies. Notable vibrations include the asymmetric and symmetric stretching modes of the nitro group (νₐₛ NO₂ and νₛ NO₂), the sulfonyl group (νₐₛ SO₂ and νₛ SO₂), and the stretching of the carbon-bromine bond (ν C-Br). Aromatic C-H and C=C stretching vibrations are also prominent features.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound

Wavenumber (cm⁻¹, Scaled) Assignment Vibrational Mode
3100 - 3050 ν C-H Aromatic C-H stretch
1600 - 1580 ν C=C Aromatic ring stretch
1540 - 1520 νₐₛ NO₂ Asymmetric NO₂ stretch
1410 - 1390 νₐₛ SO₂ Asymmetric SO₂ stretch
1360 - 1340 νₛ NO₂ Symmetric NO₂ stretch
1210 - 1190 νₛ SO₂ Symmetric SO₂ stretch
1270 - 1100 ν C-F C-F stretch (in SO₂F)
750 - 730 γ C-H C-H out-of-plane bend

Note: These are representative values based on computational predictions for similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The electronic absorption properties, which determine the UV-Vis spectrum, are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. youtube.com The results provide the maximum absorption wavelengths (λₘₐₓ), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions, often described in terms of the molecular orbitals involved (e.g., HOMO to LUMO transitions). rsc.org For aromatic compounds with nitro groups, intramolecular charge transfer (ICT) transitions are often observed. rsc.org

Table 3: Predicted UV-Vis Absorption Data for this compound

λₘₐₓ (nm) Oscillator Strength (f) Major Orbital Contribution Transition Type
275 - 290 > 0.1 HOMO → LUMO π → π*
230 - 245 > 0.2 HOMO-1 → LUMO π → π*

Note: These are hypothetical values based on TD-DFT calculations for analogous nitroaromatic compounds.

Emerging Research Frontiers and Future Perspectives

Integration of 3-Bromo-5-nitrobenzenesulfonyl fluoride (B91410) into Flow Chemistry and Automation

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for the production and derivatization of highly functionalized molecules like 3-Bromo-5-nitrobenzenesulfonyl fluoride. While specific flow synthesis protocols for this exact compound are not yet widely published, the principles for the synthesis of related aryl sulfonyl fluorides are well-established and directly applicable.

Furthermore, automated platforms can be employed for the rapid optimization of reaction conditions and for the synthesis of a library of derivatives from this compound. The integration of online analytics, such as HPLC and NMR, can provide real-time feedback for process optimization, accelerating the discovery of novel compounds with desired properties. The development of a continuous flow process for the Balz-Schiemann reaction, a key method for introducing fluorine, also highlights the potential for the automated synthesis of fluorinated aromatic compounds. nih.gov

Table 1: Potential Advantages of Flow Synthesis for this compound

FeatureAdvantage in Flow Chemistry
Reaction Time Significantly reduced, often from hours to minutes or seconds. nih.gov
Safety Enhanced control over exothermic reactions and hazardous intermediates.
Scalability Seamless transition from laboratory to industrial scale production.
Efficiency Improved yields and selectivity through precise process control.
Automation Enables high-throughput synthesis and rapid optimization.

Potential in Supramolecular Chemistry Scaffolds

The distinct electronic and steric properties of this compound make it a promising candidate for the design of novel supramolecular assemblies and crystal engineering. The presence of a bromine atom, a nitro group, and a sulfonyl fluoride moiety provides multiple sites for non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking.

The fluorine atom in the sulfonyl fluoride group can participate in various weak interactions, including C–F⋯H, F⋯F, and C–F⋯π interactions, which are increasingly recognized for their role in directing crystal packing. bldpharm.com The electron-withdrawing nature of the nitro group can polarize the aromatic ring, influencing its stacking behavior with other aromatic systems. Furthermore, the bromine atom is a well-known halogen bond donor, capable of forming directional interactions with Lewis bases. The interplay of these various non-covalent forces can be harnessed to construct complex and functional supramolecular architectures.

While the crystal structure of this compound itself is not publicly available, the study of related fluorinated and nitrated aromatic compounds provides insights into its potential for crystal engineering. beilstein-journals.org For example, the investigation of polyfluorinated (E)-4-(4-bromostyryl)benzonitriles has demonstrated the role of CN⋯Br interactions and the stacking of fluorinated and non-fluorinated aromatic rings in the formation of polar co-crystals. beilstein-journals.org

Green Chemistry Approaches in Synthetic Exploitation

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the synthesis of sulfonyl fluorides is no exception. Traditional methods for the preparation of nitroaromatic compounds and sulfonyl fluorides often involve harsh reagents and generate significant waste. researchgate.netorganic-chemistry.org Recent research has focused on developing more environmentally benign alternatives.

For the nitration step, greener methods are being explored, such as the use of solid-supported reagents, microwave-assisted reactions, and ionic liquids to replace the conventional mixed-acid (sulfuric and nitric acid) process. researchgate.netorganic-chemistry.orgorgchemres.org These approaches aim to improve selectivity, reduce waste, and enhance safety. researchgate.net For instance, the use of metal-modified montmorillonite (B579905) catalysts has shown promise in the nitration of phenolic compounds with dilute nitric acid, offering a reusable and eco-friendly option. organic-chemistry.org

In the context of sulfonyl fluoride synthesis, recent breakthroughs include the development of methods that use safer and more cost-effective reagents. A notable example is the conversion of thiols and disulfides into sulfonyl fluorides using a combination of SHC5® and potassium fluoride, which produces only non-toxic salts as by-products. scribd.com Another sustainable approach involves the synthesis of sulfonyl fluorides from sulfonic acids and their salts using reagents like thionyl fluoride or Xtalfluor-E®, avoiding the need for unstable sulfonyl chloride intermediates. acs.orgresearchgate.net These green protocols are highly relevant for the industrial-scale production of this compound and its derivatives.

Exploration of Novel Catalytic Transformations Involving the Compound

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. Palladium-catalyzed reactions are particularly powerful tools for the functionalization of aryl halides.

While the sulfonyl fluoride group is generally stable under many transition-metal catalyzed conditions, the C-Br bond can be selectively activated to participate in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.orgmdpi.com This allows for the late-stage functionalization of the molecule, providing access to a wide array of derivatives. For example, a palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been developed for the efficient synthesis of aryl sulfonyl fluorides. nih.gov

Furthermore, the electron-deficient nature of the aromatic ring, due to the presence of the nitro and sulfonyl fluoride groups, can also influence its reactivity in other catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions involving the activation of C-F bonds in highly fluorinated nitrobenzene (B124822) systems have been reported, suggesting that under specific conditions, the C-F bond of the sulfonyl fluoride might also be targeted. orgchemres.org The exploration of novel catalytic systems could unlock new reaction pathways for the derivatization of this compound.

Design of Highly Efficient and Selective Synthetic Routes

The development of efficient and selective synthetic routes is crucial for the practical application of this compound as a building block. The synthesis of this trifunctional compound requires careful consideration of the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions.

A plausible retrosynthetic analysis would involve the sulfonylfluorination of a pre-functionalized bromo-nitrobenzene derivative or the bromination and nitration of a benzenesulfonyl fluoride precursor. The order of these transformations is critical to achieve the desired regioselectivity. The synthesis of related compounds, such as 3-bromo-4-fluoronitrobenzene, has been achieved with high yields using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. nih.gov

Expanding the Scope of Derivatization for Advanced Materials and Chemical Biology Tools

The trifunctional nature of this compound makes it an exceptionally valuable scaffold for the synthesis of advanced materials and chemical biology probes. Each functional group can be addressed with a high degree of chemoselectivity, allowing for the construction of complex molecular architectures.

In the realm of chemical biology, the sulfonyl fluoride moiety is a privileged "warhead" for covalent protein modification, capable of reacting with various nucleophilic amino acid residues. organic-chemistry.org A notable example of the utility of this scaffold is the synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, a trifunctional building block for chemical probe synthesis. rhhz.netsigmaaldrich.com In this derivative, the sulfonyl fluoride acts as the reactive group, the bromine serves as a synthetic handle for attachment to a ligand, and the alkyne provides a "click" handle for downstream applications such as target identification and imaging. rhhz.netsigmaaldrich.com

The potential for derivatization also extends to materials science. The bromo and nitro groups can be transformed into a wide range of other functionalities. For example, the nitro group can be reduced to an amine, which can then be used in polymerization reactions or for the attachment of other molecular entities. The bromine atom can be used in cross-coupling reactions to create conjugated polymers or functional dyes. The inherent stability and reactivity of the sulfonyl fluoride group also make it an attractive component for the development of novel polymers and materials through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgsioc-journal.cn

Table 2: Functional Group Transformations and Potential Applications

Functional GroupPotential TransformationsPotential Applications
Sulfonyl Fluoride Covalent modification of biomolecules, SuFEx click chemistry.Chemical biology probes, covalent inhibitors, novel polymers.
Bromine Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.).Synthesis of complex organic molecules, functional materials.
Nitro Group Reduction to an amine, nucleophilic aromatic substitution.Polymer synthesis, derivatization for pharmaceutical applications. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-5-nitrobenzenesulfonyl fluoride, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis typically involves bromination, nitration, and sulfonylation. For example:
  • Bromination : Use electrophilic substitution (e.g., Br₂/FeBr₃) on a nitrobenzene precursor. Monitor regioselectivity via HPLC or GC-MS to confirm bromine positioning .
  • Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at controlled temperatures (<50°C) to avoid over-nitration. TLC or IR spectroscopy (NO₂ stretch at ~1520 cm⁻¹) validates successful nitration .
  • Sulfonylation : React with sulfonyl fluoride precursors (e.g., ClSO₂F) under anhydrous conditions. Confirm sulfonyl fluoride formation via ¹⁹F NMR (δ ~60-70 ppm) .
  • Intermediate Characterization : Use ¹H/¹³C NMR to resolve substituent positions, and elemental analysis for purity validation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5-8.5 ppm), while ¹³C NMR resolves carbon environments (e.g., Br and NO₂ substituents). ¹⁹F NMR is critical for sulfonyl fluoride confirmation (single peak at δ ~65 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₆H₃BrFNO₄S: ~291.9 g/mol) and isotopic patterns for bromine .
  • IR Spectroscopy : Key peaks include S=O (1360–1400 cm⁻¹), C-F (1100–1200 cm⁻¹), and NO₂ (1520 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in brominated nitrobenzene derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., para vs. meta substitution). To address this:
  • Computational Modeling : Use DFT calculations to predict thermodynamic stability of isomers. Compare with experimental NMR shifts .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign substituent positions .
  • Reaction Optimization : Adjust solvent polarity (e.g., DCM vs. DMSO) and catalyst loading (e.g., FeBr₃ vs. AlBr₃) to favor desired products .

Q. What strategies mitigate decomposition of sulfonyl fluoride groups under aqueous conditions?

  • Methodological Answer : Sulfonyl fluorides hydrolyze in water to sulfonic acids. To stabilize:
  • Anhydrous Conditions : Use dry solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during synthesis and storage .
  • Protective Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) during multi-step syntheses .
  • Low-Temperature Storage : Store at -20°C in desiccated environments to slow hydrolysis .

Q. How can the reactivity of this compound be leveraged in click chemistry or bioconjugation?

  • Methodological Answer : The sulfonyl fluoride group reacts selectively with nucleophiles (e.g., amines, thiols):
  • Bioconjugation : Couple with proteins via lysine residues under mild pH (7–8) and low temperatures (4°C). Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized derivatives. Confirm product formation via ¹H NMR loss of alkyne protons (~2.5 ppm) .

Data Analysis and Experimental Design

Q. How to design experiments to assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate samples at pH 2–12 and temperatures (25–80°C). Quantify degradation via HPLC at intervals (0, 24, 48 hrs).
  • Kinetic Analysis : Plot degradation rates (k) using Arrhenius equations to predict shelf-life .
  • Control Experiments : Include inert analogs (e.g., methyl sulfone) to isolate sulfonyl fluoride-specific degradation .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reagent ratios, temperature). Analyze via ANOVA to identify significant factors .
  • Multivariate Analysis : Apply PCA to NMR/MS datasets to detect outlier batches .
  • Quality Control : Establish acceptance criteria (e.g., purity ≥95% by HPLC) and use control charts for process monitoring .

Safety and Handling

Q. What safety protocols are critical for handling brominated sulfonyl fluorides?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .
  • Waste Disposal : Neutralize sulfonyl fluorides with aqueous NaHCO₃ before disposal. Collect brominated waste separately for incineration .
  • Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.